molecular formula C11H9BrN2O2 B12895676 N-(4-Bromophenyl)-5-methyl-1,2-oxazole-4-carboxamide CAS No. 61643-21-8

N-(4-Bromophenyl)-5-methyl-1,2-oxazole-4-carboxamide

Cat. No.: B12895676
CAS No.: 61643-21-8
M. Wt: 281.10 g/mol
InChI Key: PUELKQSGLBILDA-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-5-methylisoxazole-4-carboxamide is an organic compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of the bromophenyl group and the carboxamide functionality in this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-5-methylisoxazole-4-carboxamide typically involves the following steps:

    Formation of the isoxazole ring: This can be achieved through the cyclization of appropriate precursors such as α,β-unsaturated carbonyl compounds with hydroxylamine.

    Introduction of the bromophenyl group: This step involves the bromination of the phenyl ring using bromine or other brominating agents.

    Formation of the carboxamide group: This can be done by reacting the isoxazole derivative with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production methods for N-(4-bromophenyl)-5-methylisoxazole-4-carboxamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-5-methylisoxazole-4-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The isoxazole ring and the carboxamide group can participate in oxidation and reduction reactions under appropriate conditions.

    Coupling Reactions: The compound can undergo coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiolate, and alkoxides. Typical conditions involve the use of polar aprotic solvents and mild heating.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoxazole derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-(4-bromophenyl)-5-methylisoxazole-4-carboxamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: The compound is used in the development of new materials and as a building block in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-5-methylisoxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The bromophenyl group and the isoxazole ring can interact with enzymes and receptors, modulating their activity. The carboxamide group can form hydrogen bonds with biological macromolecules, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromophenyl)acetamide: This compound has a similar bromophenyl group but lacks the isoxazole ring.

    N-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound contains a thiazole ring instead of an isoxazole ring.

    N-(4-bromophenyl)sulfonylbenzoyl-L-valine: This compound has a sulfonylbenzoyl group and an amino acid residue.

Uniqueness

N-(4-bromophenyl)-5-methylisoxazole-4-carboxamide is unique due to the presence of the isoxazole ring, which imparts distinct chemical and biological properties. The combination of the bromophenyl group and the carboxamide functionality further enhances its versatility in various applications.

Properties

CAS No.

61643-21-8

Molecular Formula

C11H9BrN2O2

Molecular Weight

281.10 g/mol

IUPAC Name

N-(4-bromophenyl)-5-methyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C11H9BrN2O2/c1-7-10(6-13-16-7)11(15)14-9-4-2-8(12)3-5-9/h2-6H,1H3,(H,14,15)

InChI Key

PUELKQSGLBILDA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NO1)C(=O)NC2=CC=C(C=C2)Br

Origin of Product

United States

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